molecular formula C15H19NO4 B15282264 Methyl 2-[3-(formylamino)-3-methyl-2-oxopentyl]benzoate

Methyl 2-[3-(formylamino)-3-methyl-2-oxopentyl]benzoate

Cat. No.: B15282264
M. Wt: 277.31 g/mol
InChI Key: FSZPXBIZZQYCSU-UHFFFAOYSA-N
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Description

Methyl 2-[3-(formylamino)-3-methyl-2-oxopentyl]benzoate is an organic compound with the molecular formula C14H17NO4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzoate ester linked to a formylamino group and a methyl-oxopentyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(formylamino)-3-methyl-2-oxopentyl]benzoate typically involves a multi-step process. One common method includes the formylation of an amino benzoate derivative, followed by esterification. The reaction conditions often require the use of organic solvents such as ethanol or methanol, and catalysts like sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential hazards associated with the reactants and solvents used .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(formylamino)-3-methyl-2-oxopentyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions include alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-[3-(formylamino)-3-methyl-2-oxopentyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[3-(formylamino)-3-methyl-2-oxopentyl]benzoate involves its interaction with specific molecular targets. The formylamino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert various effects. The exact pathways and targets are still under investigation, but they are believed to involve key enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(formylamino)benzoate
  • Methyl 2-formamidobenzoate
  • Methyl formyl anthranilate

Uniqueness

Methyl 2-[3-(formylamino)-3-methyl-2-oxopentyl]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

methyl 2-(3-formamido-3-methyl-2-oxopentyl)benzoate

InChI

InChI=1S/C15H19NO4/c1-4-15(2,16-10-17)13(18)9-11-7-5-6-8-12(11)14(19)20-3/h5-8,10H,4,9H2,1-3H3,(H,16,17)

InChI Key

FSZPXBIZZQYCSU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)CC1=CC=CC=C1C(=O)OC)NC=O

Origin of Product

United States

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